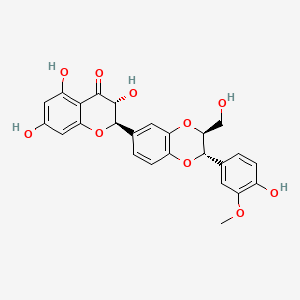

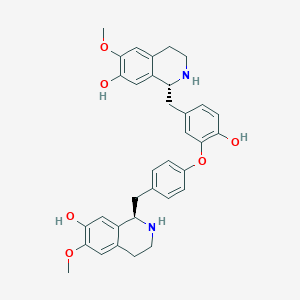

イソシリビンB

概要

説明

Isosilybin B is a natural product found in Anastatica hierochuntica and Silybum marianum with data available.

See also: Milk Thistle (part of).

科学的研究の応用

抗がん活性

イソシリビンBは、腫瘍学の分野で有望な結果を示しています。無胸腺ヌードマウスにおけるDU145ヒト前立腺異種移植片に対して、生体内で抗腫瘍効果があることが実証されています。 経口投与で体重1 kgあたり50 mgおよび100 mgの用量で腫瘍の増殖を抑制することができる .

抗ウイルス特性

This compoundを含む光学的に純粋なフラボノリグナンは、抗ウイルス効果を示しています。 これらの化合物は、「鍵と鍵穴」の概念に従って、生物学的標的の特定のリガンドとして作用する .

抗糖尿病効果

This compoundは、抗糖尿病効果とも関連付けられています。 これは、グルコース代謝に関与する生物学的標的に相互作用する能力によるものです .

エストロゲン活性

This compoundは、エストロゲン効果を示すことが実証されています。 これは、エストロゲン受容体に結合して、体内のホルモンバランスに影響を与える可能性があることを意味します .

抗寄生虫活性

研究では、this compoundに抗寄生虫効果があることが示されています。 これは、新しい抗寄生虫薬の開発のための潜在的な候補となっています .

心臓血管の用途

This compoundを含む純粋なフラボノリグナンは、心臓血管疾患において潜在的な用途を示しています。 これは、心臓血管の健康に役割を果たすさまざまな生物学的標的に相互作用する能力によるものと考えられます .

神経学的用途

This compoundは、神経疾患の治療において可能性を示しています。 これは、血液脳関門を通過して、さまざまな神経学的標的に相互作用する能力によるものと考えられます .

薬物代謝

This compoundは、薬物代謝酵素を阻害し、多剤耐性を調節することがわかった。 これは、薬理学の分野、特に新薬の開発と既存の薬物療法の最適化において重要な意味を持つ可能性があります .

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

Isosilybin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, isosilybin B has been shown to inhibit the activity of cyclin-dependent kinases (Cdk2, Cdk4) and cell division cycle 25A (cdc25A), leading to cell cycle arrest . Additionally, it increases the levels of tumor suppressor proteins such as p21, p27, and p53, which are involved in regulating cell growth and apoptosis . Isosilybin B also interacts with androgen receptors, causing their degradation and inhibiting androgen receptor-mediated signaling pathways .

Cellular Effects

Isosilybin B exerts significant effects on various types of cells and cellular processes. In prostate cancer cells, it induces growth inhibition, G1 phase cell cycle arrest, and apoptosis . Isosilybin B decreases the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4), while increasing the levels of p21, p27, and p53 . It also enhances the cleavage of poly (ADP-ribose) polymerase (PARP), caspase-9, and caspase-3, leading to apoptosis . Furthermore, isosilybin B inhibits the expression of survivin, a protein that inhibits apoptosis and promotes cell survival .

Molecular Mechanism

The molecular mechanism of isosilybin B involves multiple pathways and interactions. Isosilybin B binds to androgen receptors, leading to their degradation and inhibition of androgen receptor-mediated signaling . This results in decreased expression of prostate-specific antigen (PSA) and inhibition of cell growth . Isosilybin B also inhibits the activity of cyclin-dependent kinases and cdc25A, causing cell cycle arrest . Additionally, it activates tumor suppressor proteins such as p21, p27, and p53, which regulate cell growth and apoptosis . The induction of apoptosis by isosilybin B is mediated through the activation of caspase-9 and caspase-3, and the cleavage of PARP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isosilybin B have been observed to change over time. Short-term exposure to isosilybin B results in growth inhibition, cell cycle arrest, and apoptosis in prostate cancer cells . Long-term exposure leads to sustained inhibition of cell growth and increased apoptosis .

Dosage Effects in Animal Models

The effects of isosilybin B vary with different dosages in animal models. At lower doses, isosilybin B exhibits significant anticancer activity, inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances .

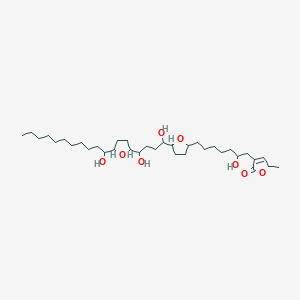

Metabolic Pathways

Isosilybin B is involved in various metabolic pathways, including sulfonation and glucuronidation . Sulfonation is the major metabolic route for isosilybin B, leading to the formation of isosilybin B-20-O-sulfate . Glucuronidation is another pathway, resulting in the formation of isosilybin B-glucuronide . These metabolic transformations play a crucial role in the bioavailability and therapeutic efficacy of isosilybin B .

Transport and Distribution

Isosilybin B is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . Isosilybin B is primarily localized in the liver, where it exerts its hepatoprotective effects . It is also distributed to other tissues, including the prostate, where it exerts its anticancer activity . The transport and distribution of isosilybin B are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

Isosilybin B is localized in specific subcellular compartments, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus of prostate cancer cells . In the cytoplasm, isosilybin B interacts with androgen receptors and other proteins involved in cell signaling . In the nucleus, it regulates gene expression by modulating the activity of transcription factors and other nuclear proteins .

特性

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447055 | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-22-3 | |

| Record name | Isosilybin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

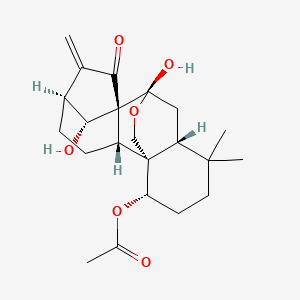

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

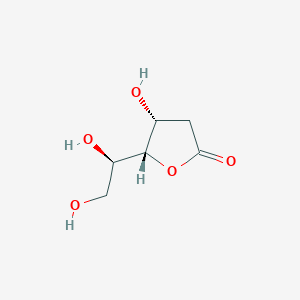

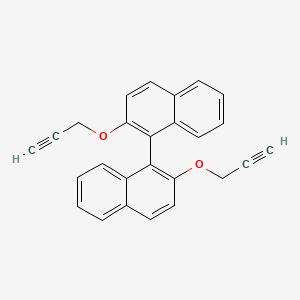

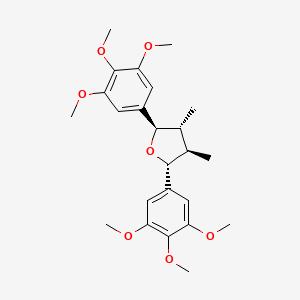

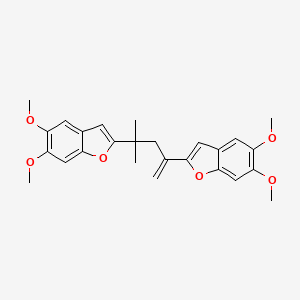

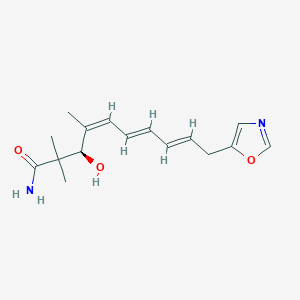

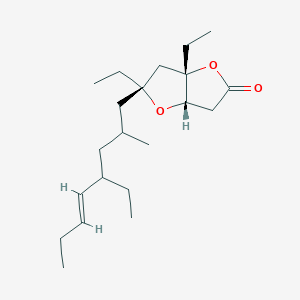

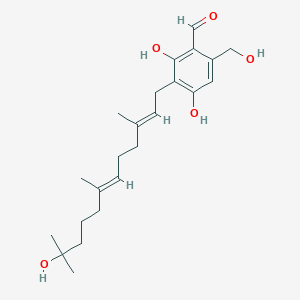

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)

![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)